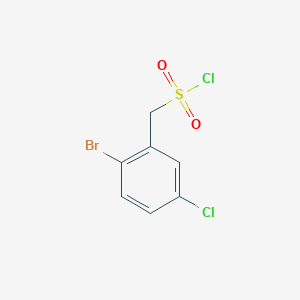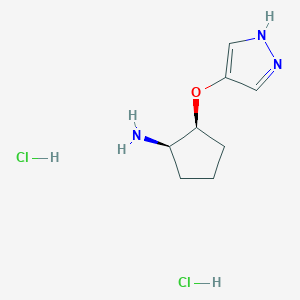
(2-Bromo-5-chlorophenyl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Bromo-5-chlorophenyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1500851-58-0 . It has a molecular weight of 303.99 . The IUPAC name for this compound is (2-bromo-5-chlorophenyl)methanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “(2-Bromo-5-chlorophenyl)methanesulfonyl chloride” is 1S/C7H5BrCl2O2S/c8-7-2-1-6(9)3-5(7)4-13(10,11)12/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2-Bromo-5-chlorophenyl)methanesulfonyl chloride” is a powder . It should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Methanesulfonic acid and its derivatives, such as methanesulfonyl chloride, play a pivotal role in catalysis and synthesis. For example, methanesulfonic acid has been identified as a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and carboxylic acids. This process illustrates the utility of sulfonic acid derivatives in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and materials science (Kumar, Rudrawar, & Chakraborti, 2008).
Electrochemical Applications
Methanesulfonyl chloride (MSC) forms a room-temperature ionic liquid with AlCl3, showcasing its application in electrochemistry. The electrochemical properties of vanadium pentoxide films in a methanesulfonyl chloride-aluminum chloride ionic liquid indicate potential applications in energy storage devices. This MSC-based electrolyte allows for reversible sodium insertion into vanadium pentoxide, demonstrating its relevance in developing cathode materials for sodium-ion batteries (Su, Winnick, & Kohl, 2001).
Avoiding Genotoxic Impurities
In pharmaceutical manufacturing, avoiding genotoxic impurities is paramount. The Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides offers a safer alternative to traditional methods. This methodology eliminates concerns over genotoxic byproducts, underlining the importance of methanesulfonyl chloride derivatives in synthesizing safer pharmaceutical compounds (Rosen et al., 2011).
Advanced Materials Synthesis
Bifunctionalized allenes with sulfonyl groups, including methanesulfonyl derivatives, showcase their versatility in electrophilic cyclization and addition reactions. These reactions are crucial for synthesizing complex molecular architectures, demonstrating the compound's utility in creating advanced materials with potential applications in optoelectronics and pharmaceuticals (Ivanov, Parushev, & Christov, 2014).
Environmental and Analytical Chemistry
Methanesulfonyl chloride and its derivatives are also pivotal in environmental and analytical chemistry. For instance, studies on the mass spectra of bis-halophenols and their derivatives provide insights into the behavior of these compounds under various conditions, aiding in the development of new analytical methods for environmental monitoring and pharmaceutical analysis (Jia, 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-bromo-5-chlorophenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O2S/c8-7-2-1-6(9)3-5(7)4-13(10,11)12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREANGXSAYRITG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CS(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-chlorophenyl)methanesulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3-nitrobenzamide](/img/structure/B2634143.png)








![N'-[2-(4-fluorophenyl)ethyl]-1-phenylethane-1,2-diamine](/img/structure/B2634158.png)
![N-[4-(acetylamino)phenyl]-5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2634159.png)

![N-(2,5-difluorophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2634162.png)
